4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
Description
4-Methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane is a conformationally constrained bicyclic compound featuring a strained 2-azabicyclo[2.1.1]hexane core. The structure includes a methoxy group at the 4-position and a 4-methylbenzenesulfonyl (tosyl) group at the 2-position, which significantly influences its electronic and steric properties.
Properties
IUPAC Name |
4-methoxy-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-3-5-12(6-4-10)18(15,16)14-9-13(17-2)7-11(14)8-13/h3-6,11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZVYVEFIGIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane is a bicyclic compound with potential applications in medicinal chemistry and biological research. This compound's unique structure may confer specific biological activities, making it a subject of interest in drug discovery and development.
Structural Overview
The molecular formula of this compound is CHNOS, with a molecular weight of 267.35 g/mol. The compound features a methoxy group and a sulfonyl group attached to a bicyclic azabicyclo[2.1.1]hexane framework, which influences its chemical reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound is limited, but several studies suggest potential mechanisms and applications:
Anticancer Activity
A related class of compounds, specifically those that interact with tubulin, has demonstrated significant anticancer properties by inhibiting tubulin polymerization, which is crucial for cell division. These compounds have been shown to arrest cancer cells in the G(2)/M phase of the cell cycle, leading to apoptosis. Although direct studies on this compound are sparse, its structural similarity to known tubulin inhibitors suggests it may exhibit similar activities .
Mechanistic Insights
The mechanism by which this compound may exert its effects could involve interactions with specific enzymes or receptors within biological pathways. For instance, compounds with sulfonyl groups often participate in enzyme inhibition or modulation due to their ability to form stable interactions with active sites .
Case Studies and Research Findings
While specific case studies directly involving this compound are not extensively documented, related research provides insights into its potential applications:
- Synthesis and Characterization : Efficient synthetic routes have been developed for azabicyclo compounds that could be adapted for this compound, emphasizing the importance of stereoselective approaches in enhancing biological activity .
- Pharmacological Potential : Other azabicyclo compounds have been investigated for their roles as enzyme inhibitors or modulators in various biological systems, indicating a promising avenue for further exploration of this compound's pharmacological properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 267.35 g/mol |
| Predicted Collision Cross Section (CCS) | Varies by adduct |
| CAS Number | 2763750-02-1 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C13H17NO3S
- Molecular Weight: 267.35 g/mol
- CAS Number: 2763750-02-1
The compound features a bicyclic structure that includes a methoxy group and a sulfonyl moiety, which contribute to its reactivity and potential applications in synthesis and biological interactions.
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its bicyclic framework allows for the introduction of various functional groups through substitution reactions, making it a versatile intermediate for creating more complex molecules. Researchers utilize this compound to develop new synthetic pathways and methodologies in organic chemistry.
Biological Research
In biological studies, 4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane can be employed to investigate enzyme-substrate interactions and cellular pathways. Its ability to interact with specific biological targets makes it a suitable candidate for probing biochemical mechanisms.
Medicinal Chemistry
The compound has potential medicinal applications, particularly in drug discovery and development. Its unique structure may allow it to bind to various biological receptors or enzymes, leading to therapeutic effects. It is being explored for its efficacy against diseases such as neurodegenerative disorders, where similar compounds have shown promise.
Case Study 1: Enzyme Interaction Studies
A study demonstrated that compounds similar to this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential as an inhibitor in therapeutic applications.
Case Study 2: Drug Development
Research has indicated that derivatives of this compound exhibit activity against certain cancer cell lines, highlighting its role in the development of novel anticancer agents. The structural modifications of the azabicyclo framework were crucial for enhancing biological activity.
Industrial Applications
In industry, this compound can be utilized in the production of specialty chemicals and materials due to its unique physical properties. Its application extends to coatings and other formulations where enhanced performance characteristics are desired.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Preparation Methods
Direct Methylation of Hydroxyl Intermediates
A common strategy involves introducing a hydroxyl group at the 4-position followed by methylation. In the synthesis of 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane derivatives, Liashuk et al. utilized SOCl2-mediated esterification of hydroxyl groups, followed by methylation with methyl iodide.
Procedure :
-
Hydroxymethyl intermediate preparation : Hydrolytic cleavage of a tricyclic carbamate yields 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane.
-
Methylation : Treatment with methyl iodide and K2CO3 in DMF at room temperature affords the 4-methoxy derivative in 70% yield.
Advantages :
-
High regioselectivity due to the rigidity of the bicyclic system.
-
Compatibility with Boc-protected amines.
Early-Stage Methoxy Incorporation
Alternative approaches introduce the methoxy group during cyclobutane precursor synthesis. For example, starting with 4-methoxycyclobutane derivatives avoids post-cyclization functionalization but requires specialized precursors.
Sulfonylation of the Bicyclic Amine
The installation of the 4-methylbenzenesulfonyl group is critical for stabilizing the amine and directing subsequent reactions. Ambeed.com protocols demonstrate efficient sulfonylation using tosyl chloride in the presence of DIPEA.
Optimized protocol :
-
Reagents : Tosyl chloride (1.1 equiv), DIPEA (3.0 equiv) in acetonitrile or DMF.
-
Conditions : 20–50°C, 12–24 hours.
Mechanistic considerations :
-
The bicyclic amine’s reduced nucleophilicity (due to ring strain) necessitates prolonged reaction times.
-
Polar aprotic solvents (DMF, acetonitrile) enhance reactivity by stabilizing ionic intermediates.
Integrated Synthetic Routes
Route 1: Sequential Cyclization-Methylation-Sulfonylation
-
Cyclization : Iodocyclization of methylenecyclobutane 5 yields tricyclic carbamate 6 .
-
Hydrolysis : Acidic hydrolysis produces 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane 7 .
-
Sulfonylation : 8 → 9 (target compound) using tosyl chloride/DIPEA.
Overall yield : 52–58% (four steps).
Route 2: Late-Stage Sulfonylation of Pre-Methoxylated Intermediates
-
Precursor synthesis : 4-methoxy-2-azabicyclo[2.1.1]hexane 10 is prepared via cyclization of methoxy-functionalized cyclobutane.
-
Sulfonylation : Direct treatment of 10 with tosyl chloride achieves 82% yield.
Advantages :
-
Fewer steps (two steps).
-
Higher overall yield (65–70%).
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Number of steps | 4 | 2 |
| Overall yield | 52–58% | 65–70% |
| Scalability | Moderate | High |
| Functional group tolerance | Limited | Broad |
Key insights :
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step pathways, beginning with the azabicyclo[2.1.1]hexane core formation via photochemical [2+2] cycloaddition or cyclopropanation of precursors like cyclobutene derivatives . Functionalization steps include:
- Sulfonylation : Tosyl chloride under basic conditions (e.g., pyridine or triethylamine) in aprotic solvents (e.g., dichloromethane) .
- Methoxy Introduction : Nucleophilic substitution using methoxide or alkylation with methyl iodide, optimized at 0–25°C . Key parameters for optimization include solvent polarity (acetonitrile for polar intermediates), reaction time (12–48 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >90% purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H NMR shows distinct signals for the methoxy group (δ 3.2–3.5 ppm) and tosyl aromatic protons (δ 7.2–7.8 ppm). The bicyclic protons exhibit splitting patterns due to ring strain (δ 2.5–4.0 ppm) .
- IR Spectroscopy : Peaks at 1130–1180 cm⁻¹ (S=O stretch) and 1050–1150 cm⁻¹ (C-O-C stretch) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion (m/z 281.37 for C₁₄H₁₉NO₃S) .
- X-ray Crystallography : Resolves the bicyclic geometry and confirms regiochemistry .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of the azabicyclo[2.1.1]hexane core, and how can they be addressed?
Steric hindrance and electronic effects complicate regioselectivity. Methodological solutions include:
- Protecting Group Strategies : Boc protection of the nitrogen directs sulfonylation to the desired position .
- Catalysis : Palladium-mediated cross-coupling enhances selectivity for methoxy introduction .
- Computational Guidance : Density functional theory (DFT) predicts reactive sites, reducing trial-and-error synthesis . For example, microwave-assisted reactions improve yield (85% vs. 65% conventional) by accelerating kinetics in congested systems .
Q. How does the compound’s three-dimensional conformation influence its biological activity compared to planar analogs?
The bicyclic framework imposes rigidity, enhancing target binding through:
- Pre-organized Geometry : Reduces entropic penalty during protein-ligand interactions, as seen in kinase inhibition assays .
- Improved Metabolic Stability : The strained structure resists cytochrome P450 oxidation, increasing half-life (t₁/₂ = 8 hours vs. 2 hours for monocyclic analogs) . Docking studies with α-amylase show 15% higher binding affinity for the bicyclic derivative due to complementary hydrophobic pockets .
Q. What analytical approaches resolve contradictory stability data under varying pH and temperature conditions?
Systematic protocols include:
- Forced Degradation Studies : Exposure to pH 1–13 and 40–80°C, followed by HPLC-MS to identify degradation pathways (e.g., sulfone oxidation at pH >10) .
- Kinetic Modeling : Arrhenius plots extrapolate shelf-life (e.g., t₁/₂ = 30 days at 25°C) from accelerated data .
- Solid-State Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions affecting stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
